5-Bromo-2-ethynylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethynylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom at the fifth position and an ethynyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynylphenol can be achieved through several methods. One common approach involves the bromination of 2-ethynylphenol. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethynylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids or alkynylzincs.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted phenols.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction Reactions: Quinones and hydroquinones.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethynylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through coupling reactions and other transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
- 5-Bromo-2-methoxyphenol
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-chlorophenol
Comparison: 5-Bromo-2-ethynylphenol is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, 5-Bromo-2-methoxyphenol lacks the ethynyl group, which limits its participation in certain coupling reactions .
Properties
Molecular Formula |
C8H5BrO |
---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
5-bromo-2-ethynylphenol |
InChI |
InChI=1S/C8H5BrO/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5,10H |
InChI Key |
XWFDXJHZUPQOLO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.